(+/-)-Pronethalol-d6 is a deuterated analog of Pronethalol, a non-selective beta-adrenergic antagonist. This compound is primarily used in pharmacological research to study beta-adrenergic receptor interactions and to understand the mechanisms of drug action in cardiovascular systems. The deuteration enhances its stability and allows for more precise tracking in metabolic studies due to the distinct mass of deuterium compared to hydrogen.
Pronethalol-d6 belongs to the class of beta-adrenergic antagonists, which are compounds that inhibit the action of catecholamines (such as adrenaline) on beta-adrenergic receptors. This classification is crucial for its application in studying cardiovascular pharmacology and receptor dynamics.
The synthesis of (+/-)-Pronethalol-d6 typically involves the following methods:
The synthesis requires careful control of reaction conditions, including temperature and reaction time, to maximize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm the structure and isotopic composition of the final product.
The molecular formula for (+/-)-Pronethalol-d6 is C17H20D6N2O3. The structure consists of a phenolic ring, an aliphatic side chain, and a secondary amine group. The presence of six deuterium atoms replaces hydrogen atoms in specific locations within the molecule.
(+/-)-Pronethalol-d6 participates in various chemical reactions typical for beta-blockers:
The reactions involving this compound are often studied using advanced techniques such as surface plasmon resonance or radiolabeled assays to assess binding kinetics and receptor interactions.
Research indicates that Pronethalol-d6 retains similar pharmacological properties to its non-deuterated counterpart while providing enhanced tracking capabilities in metabolic studies due to its distinct isotopic signature.
(+/-)-Pronethalol-d6 is primarily utilized in:
(±)-Pronethalol-d6 is a deuterated isotopologue of pronethalol, a non-selective β-adrenergic antagonist. The base compound pronethalol has the molecular formula C₁₅H₁₉NO and a molecular weight of 229.32 g/mol [2] [3] [5]. Deuterated modification replaces specific hydrogen atoms with deuterium (D), resulting in the formula C₁₅H₁₃D₆NO while maintaining identical molecular weight due to deuterium's near-identical mass to hydrogen [6]. The deuteration occurs at six specific hydrogen positions within the isopropylamino group (-N-CH(CH₃)₂), where methyl hydrogens are systematically replaced by deuterium atoms [1] [6]. This strategic deuteration does not alter the core structure of pronethalol, which consists of a naphthalene ring system linked to an ethanolamine side chain terminating in the deuterated isopropylamino group [5]. The SMILES notation for pronethalol is OC(CNC(C)C)C1=CC=C2C=CC=CC2=C1, with deuteration occurring specifically at the methyl groups [5].
Table 1: Molecular Characterization of (±)-Pronethalol-d6
Property | Pronethalol | Pronethalol-d6 |
---|---|---|
Molecular Formula | C₁₅H₁₉NO | C₁₅H₁₃D₆NO |
CAS Number | 54-80-8 | 1329805-79-9 |
Molecular Weight (g/mol) | 229.32 | 235.38 |
Deuteration Sites | N/A | Isopropyl methyl groups |
Chemical Structure | Naphthalene-oxypropanolamine | Deuterated isopropyl modification |
The synthesis of racemic pronethalol typically involves the reaction of 1-naphthol with epichlorohydrin followed by amination with isopropylamine, yielding the (±)-form as a racemic mixture [2] [5]. For the deuterated analog (±)-Pronethalol-d6, synthesis employs deuterated precursors in the final amination step. The most common approach utilizes deuterated isopropylamine (CD₃CD(H)CD₃ or (CD₃)₂CHNH₂) where the methyl groups contain six deuterium atoms [6] [7]. Alternative routes may involve catalytic deuteration of the pre-formed pronethalol molecule using deuterium oxide (D₂O) under high-temperature and high-pressure conditions with appropriate catalysts, though this method risks non-specific deuteration and lower isotopic purity [1]. Commercial synthesis prioritizes precursor-directed deuteration to ensure specific labeling at the isopropyl positions, achieving isotopic purity ≥98 atom % D as confirmed by mass spectrometry and nuclear magnetic resonance spectroscopy [6] [7]. The synthetic pathway maintains the racemic character of the parent compound, producing an equimolar mixture of R and S enantiomers in both hydrogenated and deuterated forms.
(±)-Pronethalol-d6 retains the racemic character of its parent compound, consisting of an equimolar mixture of R and S enantiomers [2] [5]. The deuterium substitution at the isopropyl methyl groups does not introduce new stereocenters or alter the existing chiral center at the beta-carbon of the ethanolamine side chain. The stereochemical environment around the chiral center remains identical to non-deuterated pronethalol, as deuterium exhibits nearly identical steric properties to hydrogen [6]. Chiral chromatography analysis would reveal two peaks of equal intensity corresponding to the enantiomeric pair, identical in retention times to non-deuterated pronethalol [5]. The deuterium substitution may cause negligible differences in the rotational properties due to altered vibrational frequencies, but this isotopic effect does not significantly impact the compound's receptor binding characteristics as a β-adrenergic antagonist [2]. Racemic resolution techniques applicable to pronethalol, such as diastereomeric salt formation with chiral acids or enantioselective chromatography, should theoretically apply equally to the deuterated form, though specific resolution studies on (±)-Pronethalol-d6 are not reported in the literature.
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7